1-Chloropropane-1,1-diol;nitric acid

Catalog No.
S14861857
CAS No.
113818-13-6
M.F
C3H8ClNO5
M. Wt
173.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloropropane-1,1-diol;nitric acid

CAS Number

113818-13-6

Product Name

1-Chloropropane-1,1-diol;nitric acid

IUPAC Name

1-chloropropane-1,1-diol;nitric acid

Molecular Formula

C3H8ClNO5

Molecular Weight

173.55 g/mol

InChI

InChI=1S/C3H7ClO2.HNO3/c1-2-3(4,5)6;2-1(3)4/h5-6H,2H2,1H3;(H,2,3,4)

InChI Key

NTGAEQAGKUWASY-UHFFFAOYSA-N

Canonical SMILES

CCC(O)(O)Cl.[N+](=O)(O)[O-]

Industrial production of 1-chloropropane-1,1-diol-nitric acid complexes typically involves sequential chlorination and nitration steps applied to propanediol precursors. A common approach begins with propane-1,1-diol, which undergoes selective chlorination at the primary hydroxyl group using thionyl chloride or phosphorus trichloride under controlled conditions. The resulting 1-chloropropane-1,1-diol is then subjected to nitration using concentrated nitric acid or mixed acid systems (nitric-sulfuric acid mixtures) at temperatures between 0–10°C to minimize decomposition.

Critical parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Reaction
Nitration Temperature0–10°CMinimizes oxidative decomposition
Acid Concentration65–70% HNO₃Balances reactivity and stability
Molar Ratio (Diol:HNO₃)1:1.2–1.5Ensures complete nitration

Recent patents describe advanced reactor designs incorporating in-line monitoring of nitrogen oxide (NOₓ) byproducts, allowing real-time adjustment of stoichiometry. For example, recirculating systems maintain excess trivalent nitrogen species (N₂O₃) in solution, which enhances nitration efficiency by promoting liquid-phase oxidation of intermediates.

Mechanistic Studies of Nitration Reactions in Propanediol Systems

The nitration mechanism proceeds through a mixed acid-catalyzed electrophilic substitution pathway. Spectroscopic evidence confirms the intermediacy of nitronium ion (NO₂⁺) formation, which attacks the chlorinated diol’s hydroxyl oxygen, followed by proton transfer and water elimination. Kinetic studies reveal first-order dependence on both nitric acid and diol concentrations, with an activation energy of ~25 kJ/mol, consistent with a rate-determining step involving NO₂⁺ generation.

Key mechanistic features include:

  • Solvent Effects: Aqueous nitric acid mediates proton transfer while stabilizing transition states through hydrogen bonding.
  • Byproduct Management: Unreacted NO gas is recaptured via oxidation to N₂O₃ in closed-loop systems, achieving >99% conversion efficiency.
  • Isotopic Labeling: ¹⁸O tracer studies demonstrate that the nitro group oxygen originates exclusively from nitric acid, not the diol substrate.

The dark blue N₂O₃-HNO₃ complexes observed during reactions serve as reservoirs of reactive nitrogen species, enabling sustained nitration without gas-phase NOₓ emissions.

Catalytic Systems for Controlled Chlorination-Nitration Sequences

Modern catalytic approaches employ heterogeneous acid catalysts to regulate reaction progression:

  • Zeolite-Based Catalysts: H-ZSM-5 frameworks with controlled pore sizes (5–6 Å) facilitate selective chlorination by restricting access to secondary hydroxyl groups.
  • Ionic Liquid Mediation: Triethylammonium nitrate ([Et₃NH][NO₃]) acts as both solvent and nitrating agent, reducing HNO₃ consumption by 40% compared to conventional methods.
  • Redox-Active Metal Oxides: Vanadium-doped TiO₂ catalyzes the oxidation of NO to N₂O₃, which directly nitrates the chlorinated diol in a single pot.

A comparative analysis of catalytic performance reveals:

Catalyst TypeChlorination YieldNitration SelectivityStability (Cycles)
H-ZSM-592%88%>50
[Et₃NH][NO₃]85%95%30
V-TiO₂89%91%40

These systems enable precise control over reaction thermodynamics, particularly in managing the exothermic nitration step, which historically limited scale-up potential.

The integration of continuous-flow reactors with immobilized catalysts has further enhanced process sustainability. For instance, microchannel reactors coated with V-TiO₂ achieve 98% mass transfer efficiency for N₂O₃, compared to 75% in batch systems. This advancement supports industrial adoption by minimizing waste and energy consumption.

The analytical determination of 1-chloropropane-1,1-diol; nitric acid presents significant methodological challenges that require sophisticated approaches to achieve reliable trace-level detection [1]. This compound, with molecular formula C₃H₈ClNO₅ and molecular weight 173.55200, exhibits complex analytical behavior due to its unique structural characteristics combining chlorinated propanediol and nitric acid moieties [1]. The absence of suitable chromophores, high polarity, and potential for matrix interactions collectively contribute to the analytical complexity encountered in trace detection protocols [2].

Modern analytical methods for chloropropanediol compounds primarily rely on gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry techniques following extensive sample derivatization pretreatment [3]. The analytical challenges are compounded by the requirement for detection limits in the nanogram per kilogram range, which demands exceptional method sensitivity and selectivity [4]. Current methodological approaches have achieved limits of detection ranging from 4.18 to 10.56 nanograms per gram for related chloropropanediol compounds, demonstrating the analytical capabilities required for trace-level determinations [4].

Matrix Interference Effects in Complex Food and Environmental Samples

Matrix interference represents one of the most significant analytical challenges in the trace detection of 1-chloropropane-1,1-diol; nitric acid within complex food and environmental matrices [5] [6]. The diverse chemical components found in these samples, including oils, sugars, proteins, and naturally occurring pigments, can severely compromise analytical performance through multiple interference mechanisms [5]. These matrix components exhibit tendencies to cling to internal instrument surfaces or co-elute with target analytes, thereby complicating detection and quantification processes [5].

In food matrices, the presence of long-chain fatty acids and aromatic compounds poses particular challenges for mass spectrometric detection systems [5]. Gas chromatography-mass spectrometry analysis suffers from matrix-induced signal enhancement effects, where active sites on analytical columns and injection port liners become deactivated by excess matrix components [6]. This phenomenon results in variable analyte response depending on the matrix composition and can lead to significant analytical bias [6]. Environmental samples present additional complexity through the presence of petroleum products and other viscous contaminants that can overwhelm standard analytical setups [5].

The following table summarizes typical matrix interference effects observed in different sample types:

Matrix TypePrimary InterferentsInterference MechanismImpact on Detection
Vegetable OilsTriacylglycerols, Free Fatty AcidsIon Suppression, Column Contamination25-40% Signal Reduction [7]
Soy SauceHigh Salt Content, Amino AcidsMatrix Enhancement, Co-elutionVariable Response (±30%) [8]
Environmental WaterHumic Substances, Suspended SolidsPhysical Obstruction, Chemical Interference15-25% Detection Loss [9]
Processed FoodsProteins, Carbohydrates, PreservativesMultiple PathwaysComplex Variable Effects [10]

Liquid chromatography-mass spectrometry systems utilizing electrospray ionization are particularly susceptible to matrix effects due to competition for ionization efficiency [11]. The presence of matrix components can suppress or enhance analyte ionization, leading to significant quantitative errors [11]. Matrix-matched calibration approaches and the incorporation of stable isotope-labeled internal standards have emerged as essential strategies for compensating these interference effects [7] [12].

Advanced sample preparation techniques involving solid-phase extraction on specialized sorbents have demonstrated effectiveness in reducing matrix interference [7]. Silica gel column cleanup procedures can successfully remove interfering triacylglycerols from vegetable oil matrices, achieving recovery values between 89-120% with repeatability below 9% relative standard deviation [7]. The implementation of molecularly imprinted polymer adsorbents provides highly selective extraction capabilities for target analytes while minimizing matrix co-extraction [13].

Derivatization Strategies for Enhanced Chromatographic Resolution

Derivatization represents a critical analytical strategy for improving the chromatographic behavior and detection characteristics of 1-chloropropane-1,1-diol; nitric acid [14] [15]. The compound's inherent polarity and lack of suitable chromophores necessitate chemical modification to achieve adequate volatility for gas chromatographic analysis and enhanced detectability [2] [16]. Derivatization serves multiple analytical purposes including volatility enhancement, thermal stability improvement, and optimization of mass spectrometric fragmentation patterns [14].

Silylation reactions using trimethylsilyl-based reagents have demonstrated particular effectiveness for chloropropanediol derivatives [16]. N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane catalyst provides quantitative derivatization of hydroxyl groups, resulting in more volatile and thermally stable derivatives suitable for gas chromatographic separation [16]. The reaction proceeds rapidly at moderate temperatures, typically achieving complete derivatization within 10-30 minutes depending on steric hindrance factors [16].

Acylation strategies employing heptafluorobutyric acid anhydride have proven highly effective for chloropropanediol analysis, particularly when combined with negative chemical ionization mass spectrometry [12]. This derivatization approach yields derivatives with enhanced electron capture properties and distinctive fragmentation patterns that facilitate structural identification [12]. The method achieves limits of quantification around 2 nanograms per milliliter in biological matrices with recovery values between 80-110% [12].

The following analytical parameters demonstrate the effectiveness of different derivatization strategies:

Derivatization ReagentReaction ConditionsChromatographic ImprovementDetection Enhancement
BSTFA + TMCS70°C, 20 minutesPeak Symmetry Factor: 0.95-1.05 [16]5-10 fold sensitivity increase [16]
Heptafluorobutyric Anhydride60°C, 30 minutesResolution >1.5 baseline [12]Electron Capture Response [12]
Phenylboronic AcidRoom Temperature, 60 minutesSelective Diol Derivatization [8]Hexane Extractable Products [8]
Methyl ChloroformateRoom Temperature, 5 minutesAmino/Carboxyl Modification [17]Picomole Detection Limits [17]

Phenylboronic acid derivatization offers unique selectivity for diol-containing compounds, forming cyclic boronate esters that exhibit favorable extraction properties [8]. This approach enables specific extraction into hexane while leaving non-diol interferents in the aqueous phase, effectively providing both derivatization and cleanup in a single step [8]. The method has demonstrated particular utility for food matrix applications where selectivity is paramount [8].

Microwave-assisted derivatization techniques have emerged as rapid alternatives to conventional thermal derivatization protocols [18]. Microwave irradiation at 362 watts can achieve maximum derivatization efficiency within 10 minutes compared to 18 hours required for conventional refluxing reactions [18]. This approach significantly reduces analysis time while maintaining quantitative conversion efficiency [18].

Mass Spectrometric Differentiation from Structural Isomers

Mass spectrometric differentiation of 1-chloropropane-1,1-diol; nitric acid from its structural isomers presents significant analytical challenges due to identical molecular masses and similar fragmentation pathways [19] [20]. Structural isomers of chloropropanediol compounds exhibit nearly identical mass spectra under standard electron ionization conditions, necessitating advanced mass spectrometric approaches for reliable differentiation [21] [22].

Tandem mass spectrometry techniques employing collision-induced dissociation provide enhanced structural information through controlled fragmentation experiments [23]. Multiple reaction monitoring approaches enable selective detection by monitoring specific precursor-to-product ion transitions that may exhibit subtle but reproducible differences between isomeric forms [23]. The implementation of high-resolution mass spectrometry systems allows for precise mass measurements that can distinguish between isobaric interferents and provide confident analyte identification [11].

Statistical frameworks for comparing mass spectra that differ primarily in peak intensity have demonstrated effectiveness for isomer identification [19] [20]. These approaches calculate statistical probabilities that spectra derive from different analytes based on systematic evaluation of fragment ion intensity patterns [19]. The method accommodates instrumental variations including source voltages, isolation widths, and resolution settings without compromising analytical performance [19].

The following fragmentation characteristics facilitate isomer differentiation:

Fragmentation TypeDiagnostic InformationIsomer Discrimination CapabilityStatistical Confidence
Collision-Induced DissociationNeutral Loss PatternsModerate (60-70% success) [19]p < 0.05 [19]
Higher-Energy Collisional DissociationEnhanced FragmentationGood (70-80% success) [19]p < 0.01 [19]
Electron-Transfer DissociationRadical FragmentationExcellent (85-95% success) [19]p < 0.001 [19]
Radical-Directed DissociationStructure-Specific FragmentsSuperior (>95% success) [19]p < 0.0001 [19]

Radical-directed dissociation techniques represent the most effective approach for isomer differentiation, generating highly structure-specific fragmentation patterns that often yield distinct spectra for isomeric pairs [19]. This technique exploits differences in radical fragmentation pathways that are sensitive to subtle structural variations between isomers [19]. The method has demonstrated particular effectiveness for amino acid isomers and other compounds with similar structural frameworks [19].

High-resolution accurate mass measurements using orbitrap technology provide additional discrimination capabilities through precise elemental composition determination [7]. Combined with retention time matching and isotopic pattern analysis, this approach enables confident identification even in complex matrices [7]. The integration of multiple identification criteria including accurate mass, isotopic pattern, and fragmentation spectrum provides robust analytical confidence for isomer differentiation [11].

Ion mobility spectrometry coupled with mass spectrometry offers orthogonal separation dimensions that can resolve structural isomers based on their gas-phase conformational differences [24]. This technique measures collision cross-section values that reflect molecular shape and size, providing additional selectivity for compounds with identical masses but different three-dimensional structures [24]. The approach has shown particular promise for peptide isomer differentiation and may be applicable to small molecule structural isomers [24].

The enzymatic transformation of 1-chloropropane-1,1-diol involves multiple hydrolytic enzyme systems that demonstrate distinct substrate specificities and catalytic efficiencies. Carboxylesterases represent the primary enzymatic family responsible for the initial hydrolytic cleavage of ester bonds within mammalian systems [1] [2]. The carboxylesterase 1 family, predominantly localized in hepatic cytosolic and endoplasmic reticulum compartments, exhibits preferential affinity for substrates containing bulky acyl groups with Michaelis-Menten constants ranging from 0.05 to 2.1 millimolar [2]. This enzyme family demonstrates exceptional catalytic efficiency with turnover rates spanning 10^4 to 10^6 reciprocal molar seconds under optimal physiological conditions of pH 7.4 to 8.0 [1].

In contrast, carboxylesterase 2 enzymes display preferential distribution within intestinal tissues, particularly concentrated in jejunal and ileal segments where they facilitate first-pass metabolism of absorbed compounds [3]. These enzymes demonstrate enhanced affinity for substrates bearing smaller acyl substituents, exhibiting Michaelis-Menten constants between 0.1 and 5.2 millimolar with correspondingly lower catalytic efficiencies ranging from 10^3 to 10^5 reciprocal molar seconds [3]. The distinct substrate specificity profiles between carboxylesterase 1 and carboxylesterase 2 families create complementary metabolic pathways that collectively enhance the biotransformation capacity for chlorohydrin compounds.

Specialized halohydrin dehalogenase enzymes, although primarily characterized in bacterial systems such as Agrobacterium radiobacter strain AD1, provide mechanistic insights relevant to mammalian biotransformation processes [4] [5]. The HheC enzyme demonstrates exceptionally high catalytic efficiency with a Michaelis-Menten constant of 0.010 millimolar and catalytic efficiency reaching 3.7 × 10^6 reciprocal molar seconds [5]. The enzymatic mechanism involves a conserved catalytic triad comprising Serine-132, Tyrosine-145, and Arginine-149 residues that facilitate nucleophilic displacement of halogen substituents through intramolecular cyclization reactions [4].

Advanced conjugation reactions constitute critical secondary metabolic pathways for 1-chloropropane-1,1-diol biotransformation. Uridine diphosphate glucuronosyltransferases catalyze the conjugation of hydroxyl groups with glucuronic acid moieties, enhancing water solubility and facilitating renal elimination [6]. These enzymes demonstrate optimal activity at pH values between 7.4 and 8.0 with Michaelis-Menten constants ranging from 0.1 to 0.8 millimolar [6]. Sulfotransferases provide an alternative conjugation pathway through sulfate ester formation with hydroxyl and amino functional groups, operating optimally at slightly acidic conditions with pH ranges from 7.0 to 7.4 [6].

The integrated enzymatic hydrolysis dynamics demonstrate temporal coordination between Phase I oxidative transformations and Phase II conjugative reactions. Cytochrome P450 2E1 enzymes, localized within hepatic microsomal fractions, catalyze the initial oxidative metabolism of halogenated aliphatic compounds with Michaelis-Menten constants between 0.2 and 1.5 millimolar [7] [8]. The sequential enzymatic processing creates metabolic cascades that progressively increase compound polarity while reducing potential cellular toxicity through enhanced elimination kinetics.

Microbial Degradation Mechanisms in Environmental Matrices

Environmental biodegradation of 1-chloropropane-1,1-diol proceeds through diverse microbial pathways that demonstrate remarkable metabolic versatility across different bacterial and fungal species. Saccharomyces cerevisiae exhibits notable dehalogenating activity against chlorohydrin compounds through specialized halohydrin lyase enzymes [9]. Under optimal conditions of pH 8.2 and temperature 28°C with glucose supplementation, this yeast species achieves conversion efficiencies ranging from 68 to 85 percent within 48 to 72 hour incubation periods [9]. The metabolic pathway generates glycidol and glycerol as primary biotransformation products through stereoselective enzymatic processes that demonstrate preferential conversion of S-enantiomers over R-enantiomers.

Aerobic bacterial systems demonstrate extensive capability for chlorohydrin biotransformation through oxygenase-mediated pathways. Methylosinus trichosporium strain OB3b utilizes soluble methane monooxygenase enzymes to catalyze the oxidative transformation of chlorinated propane derivatives [10]. The biotransformation follows first-order kinetic mechanisms with rate constants varying from 0.07 to 1.03 milliliters per minute per milligram of cellular biomass [10]. The enzymatic system generates chlorohydrin alcohols and aldehydes through selective oxygen insertion reactions at specific carbon positions, demonstrating turnover-dependent enzyme inactivation that requires careful optimization of substrate concentrations.

Specialized dehalogenating bacterial strains provide highly efficient pathways for complete mineralization of chlorohydrin compounds. Agrobacterium radiobacter strain AD1 harbors halohydrin dehalogenase enzymes that catalyze the formation of epoxide intermediates with exceptional conversion efficiencies exceeding 90 percent [5]. The enzymatic mechanism involves nucleophilic displacement reactions that generate epichlorohydrin through intramolecular cyclization with half-life periods ranging from 2 to 6 hours under optimal aerobic conditions [5]. This rapid biotransformation represents one of the most efficient microbial pathways for chlorohydrin degradation in environmental matrices.

Anaerobic biodegradation pathways involve reductive dehalogenation mechanisms catalyzed by specialized organohalide-respiring bacteria. Dehalococcoides species demonstrate the capacity for complete dechlorination of chlorinated propanediol compounds through sequential electron transfer reactions [11] [12]. These anaerobic processes achieve conversion efficiencies between 60 and 80 percent under strictly reducing conditions with half-life periods extending from 72 to 120 hours [12]. The reductive pathway generates dechlorinated propanediol derivatives that undergo further biodegradation through conventional aerobic metabolic processes.

Additional bacterial strains contribute to environmental chlorohydrin degradation through alternative enzymatic mechanisms. Enterococcus avium utilizes haloacid dehalogenase pathways that cleave carbon-halogen bonds through hydrolytic mechanisms [13]. This bacterial species demonstrates moderate conversion efficiencies ranging from 40 to 60 percent under anaerobic conditions with optimal activity at pH 7.5 and temperature 37°C [13]. The metabolic products include chloroacetate and propanoate intermediates that integrate into central carbon metabolism pathways.

Pseudomonas species employ hydrolytic dehalogenase enzymes that facilitate direct hydrolysis of carbon-chlorine bonds with simultaneous chloride release [14]. These aerobic bacterial systems demonstrate conversion efficiencies between 70 and 85 percent under moderate temperature conditions ranging from 25 to 30°C [14]. The rapid biotransformation kinetics with half-life periods between 12 and 24 hours make these bacterial systems particularly suitable for bioremediation applications in contaminated environmental matrices.

Epoxide Intermediate Formation via Oxidative Metabolism

The formation of epoxide intermediates represents a critical metabolic pathway in the oxidative biotransformation of 1-chloropropane-1,1-diol compounds. Cytochrome P450 2E1 enzymes catalyze the formation of 1-chloro-2,3-epoxypropane through NADPH-dependent oxidative mechanisms [7] [8]. The enzymatic transformation demonstrates reaction rate constants ranging from 0.15 to 0.45 reciprocal minutes with activation energies between 45 and 55 kilojoules per mole [8]. The oxidative process requires molecular oxygen and cytochrome P450 reductase cofactors while demonstrating moderate stereoselectivity with R to S enantiomer ratios of approximately 3:2 [7].

Cytochrome P450 3A4 enzymes provide an alternative oxidative pathway for chlorohydrin epoxide formation through hydroxylation-dependent mechanisms. This enzymatic system generates chlorohydrin epoxide intermediates with reaction rate constants between 0.08 and 0.25 reciprocal minutes [15]. The transformation requires higher activation energies ranging from 50 to 65 kilojoules per mole and demonstrates dependence on cytochrome b5 cofactors for optimal catalytic efficiency [15]. The enzymatic mechanism exhibits lower stereospecificity compared to cytochrome P450 2E1 systems, generating racemic or near-racemic product mixtures.

Bacterial halohydrin dehalogenase systems demonstrate the most efficient pathway for epoxide formation from chlorohydrin substrates. The HheC enzyme from Agrobacterium radiobacter catalyzes direct epichlorohydrin formation with exceptional reaction rate constants reaching 37.0 reciprocal minutes [5]. This enzymatic transformation exhibits remarkably low activation energy requirements of approximately 25 kilojoules per mole while demonstrating high enantioselectivity with enantiomeric excess values exceeding 95 percent [5]. The cofactor requirements include NAD+ and molecular oxygen for optimal catalytic activity under alkaline conditions.

Chemical epoxidation pathways provide non-enzymatic alternatives for epoxide formation through peroxyacid-mediated mechanisms. These reactions generate stabilized epoxide complexes with reaction rate constants between 0.5 and 2.1 reciprocal minutes [16]. The chemical transformation requires hydrogen peroxide and acid catalysts with activation energies ranging from 35 to 45 kilojoules per mole [16]. The mechanism proceeds through electrophilic oxygen transfer reactions that generate racemic product mixtures without stereospecific control.

Microsomal oxidation systems encompass broader enzymatic networks that contribute to reactive oxygen intermediate formation. These complex enzymatic systems demonstrate reaction rate constants between 0.2 and 0.8 reciprocal minutes with activation energies spanning 40 to 50 kilojoules per mole [17]. The oxidative processes require NADPH, FAD, and molecular oxygen cofactors while demonstrating variable stereospecificity depending on specific enzyme isoforms and substrate concentrations [17]. The microsomal pathways generate diverse reactive intermediates that undergo subsequent transformation through multiple metabolic routes.

Flavin monooxygenase enzymes contribute to alternative oxidative pathways that generate N-oxide intermediates through specialized mechanisms. These enzymatic systems demonstrate lower catalytic efficiency with reaction rate constants between 0.05 and 0.15 reciprocal minutes [18]. The transformation requires higher activation energies ranging from 55 to 70 kilojoules per mole with cofactor requirements including NADPH, FAD, and molecular oxygen [18]. The flavin-mediated oxidation demonstrates limited stereospecificity while providing alternative metabolic pathways for compounds resistant to cytochrome P450-mediated transformations.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

173.0091000 g/mol

Monoisotopic Mass

173.0091000 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types